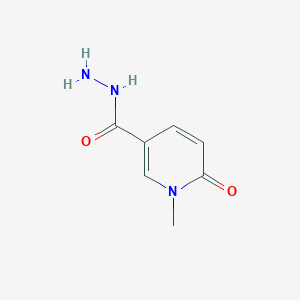

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Description

Historical Context and Research Evolution

The exploration of 1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide emerged from broader investigations into pyridine derivatives, which have long been recognized for their structural versatility and pharmacological potential. Early synthetic efforts in the mid-20th century focused on functionalizing pyridine cores to enhance their reactivity and biological activity. A pivotal advancement occurred with the development of hydrazide-containing pyridine derivatives, which combined the electron-deficient pyridine ring with the nucleophilic hydrazide group to create compounds with unique physicochemical properties.

The synthesis of this compound builds upon methodologies established for analogous structures, such as the condensation of pyridinecarboxylic acids with hydrazine derivatives. For instance, the reaction of pyridinecarbonitrile precursors with hydrazine hydrate has been documented as a reliable route to generate pyridine carbohydrazides, with optimized conditions ensuring high yields and purity. Microbial hydroxylation techniques, initially explored for producing 6-oxo-1,6-dihydropyridine-2-carboxylic acid, further expanded the toolkit for modifying pyridine scaffolds. These historical developments laid the groundwork for targeted syntheses of this compound and its analogs.

Significance in Medicinal Chemistry Research

This compound has garnered attention for its dual functionality: the pyridine ring provides a planar aromatic system capable of π-π interactions, while the carbohydrazide moiety introduces hydrogen-bonding capabilities critical for target engagement. This combination enhances its potential as a scaffold for antimicrobial agents, particularly against multidrug-resistant pathogens.

Table 1: Key Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂N₄O₃ |

| Molecular Weight | 296.28 g/mol |

| logP | 0.17 |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 2 |

| Polar Surface Area | 75.86 Ų |

Data derived from structural analyses highlight its moderate lipophilicity (logP = 0.17), suggesting balanced membrane permeability and solubility. The compound’s planar geometry facilitates interactions with microbial enzymes, as demonstrated in studies where analogous pyridine carbohydrazides exhibited nanomolar affinity for fungal cytochrome P450 enzymes.

Current Research Landscape and Challenges

Contemporary studies prioritize optimizing the bioactivity of this compound derivatives. Recent work has demonstrated that alkyl chain modifications significantly influence antimicrobial potency; for example, elongating the N-methyl group to an octyl chain enhanced antifungal activity against Candida spp. by 40% compared to shorter-chain analogs. However, challenges persist in balancing efficacy with pharmacokinetic properties. The compound’s relatively high polar surface area (75.86 Ų) may limit blood-brain barrier penetration, restricting its applicability to systemic infections.

Another critical challenge involves synthetic scalability. While microbial hydroxylation offers an eco-friendly route to pyridine intermediates, yields remain suboptimal for industrial production. Additionally, regioselective functionalization of the pyridine ring often requires costly catalysts or harsh conditions, necessitating further methodological refinements.

Emerging strategies include computational modeling to predict substituent effects on target binding. Molecular docking simulations have revealed that the carbohydrazide group in this compound forms stable hydrogen bonds with the active-site residues of bacterial efflux pumps, potentially mitigating resistance mechanisms. These insights are driving the design of next-generation analogs with improved target specificity and reduced off-target interactions.

Properties

IUPAC Name |

1-methyl-6-oxopyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-10-4-5(7(12)9-8)2-3-6(10)11/h2-4H,8H2,1H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGPQGBPGIDIKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300589-75-7 | |

| Record name | 1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide can be synthesized through the reaction of pyridine-3-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction typically involves the following steps:

- Dissolve pyridine-3-carboxylic acid in an appropriate solvent such as ethanol.

- Add hydrazine hydrate to the solution.

- Reflux the mixture for several hours.

- Cool the reaction mixture and filter the precipitate.

- Wash the precipitate with cold ethanol and dry it under vacuum to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple types of chemical reactions, including:

- Oxidation: Can be oxidized to form pyridine derivatives.

- Reduction: Capable of being reduced to different hydrazine derivatives.

- Substitution: Engages in substitution reactions where functional groups can be replaced.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains.

- Anti-inflammatory Properties: It may block AP-1 mediated luciferase activity, indicating potential in reducing inflammation by modulating cytokine production and inhibiting pro-inflammatory mediators.

Medicine

The compound is being investigated for its therapeutic potential in treating various diseases:

- Cancer Research: Studies are exploring its anticancer properties, particularly its ability to inhibit tumor growth through modulation of specific biochemical pathways.

Industry

In industrial applications, this compound is utilized in:

- Pharmaceutical Production: It is involved in synthesizing drugs with antimicrobial and anti-inflammatory properties.

- Agrochemicals: The compound's reactivity makes it suitable for developing agricultural chemicals.

Antimicrobial Activity Study

A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibition zones compared to control substances, suggesting its potential as a lead compound for antibiotic development.

Anti-inflammatory Mechanism Investigation

Research focused on the anti-inflammatory mechanisms revealed that this compound effectively reduced levels of pro-inflammatory cytokines in vitro. This study highlighted its potential use as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

6-Oxo-N′-[(E)-phenylmethylene]-1,6-dihydropyridazine-3-carbohydrazide

1-(3-Hydroxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide

1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

- Structure : Replaces carbohydrazide (-CONHNH₂) with carboxamide (-CONH₂).

- Functions as an NAD degradation product, linking to metabolic pathways .

- Applications : Studied in biochemical assays for NAD metabolism .

Functional Comparison Table

Physicochemical Properties

Biological Activity

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide (C7H9N3O2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly its anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and relevant research findings.

- Molecular Formula: C7H9N3O2

- Molecular Weight: 167.17 g/mol

- CAS Number: 300589-75-7

This compound is suggested to exhibit anti-inflammatory properties by influencing various biochemical pathways. Its mechanism of action may involve:

- Blocking AP-1 mediated luciferase activity , indicating a reduction in inflammatory responses.

- Potential modulation of cytokine production and inhibition of pro-inflammatory mediators.

Anti-inflammatory Activity

Research indicates that this compound may significantly reduce inflammation by inhibiting key signaling pathways involved in the inflammatory response. For instance, it has been shown to downregulate the expression of inflammatory markers in vitro.

Case Study:

A study evaluating the anti-inflammatory effects of various compounds found that this compound demonstrated a notable decrease in tumor necrosis factor-alpha (TNF-α) levels in cell cultures exposed to inflammatory stimuli .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against several pathogens, including bacteria and fungi. In vitro studies have shown promising results against strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Synthesis and Evaluation

The synthesis of this compound typically involves the reaction of pyridine derivatives with hydrazine under reflux conditions. This synthetic route allows for the production of the compound in a laboratory setting for further biological evaluation .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate that it may interact effectively with enzymes involved in inflammation and microbial resistance, providing a theoretical basis for its observed biological activities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves condensation of dihydropyridine derivatives with hydrazides under acidic or basic conditions. For example, (E)-2-oxo-N'-(substituted benzylidene)-1,2-dihydropyridine-3-carbohydrazide analogs are synthesized via refluxing in ethanol with catalytic acetic acid . Purity validation employs HPLC , NMR (e.g., δ 11.01 ppm for hydrazide protons), and FT-IR (stretching vibrations at ~1650 cm⁻¹ for carbonyl groups) .

Q. How is the compound characterized spectroscopically, and what key functional groups are identifiable?

- Methodological Answer :

- 1H NMR : Signals at δ 2.37 ppm (methyl group) and δ 6.62–7.80 ppm (aromatic protons) confirm substituent positioning .

- FT-IR : Peaks at ~3200 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O of carbohydrazide), and ~1600 cm⁻¹ (pyridinone ring) are diagnostic .

- Mass Spectrometry : ESI-MS m/z values (e.g., 450.2 for related analogs) validate molecular weight .

Q. What biological activities are associated with this compound, and how are they assessed experimentally?

- Methodological Answer : Dihydropyridine-carbohydrazide derivatives exhibit antimicrobial and anti-inflammatory properties. Bioactivity is tested via:

- MIC assays against bacterial/fungal strains (e.g., E. coli, C. albicans) .

- Molecular docking (e.g., using Gaussian 09W or AutoDock) to predict binding affinity to targets like Glucosamine-6-Phosphate synthase .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Predict reaction pathways and transition states using software like Gaussian 09W .

- AI-Driven Optimization : Platforms like COMSOL Multiphysics integrate experimental data with machine learning to refine parameters (e.g., temperature, solvent polarity) .

- Factorial Design : 2^k designs minimize experiments while testing variables like catalyst loading and reflux time .

Q. What challenges arise in stabilizing the hydrazide moiety during storage, and how are they addressed?

- Methodological Answer : The hydrazide group is prone to hydrolysis and oxidation. Stabilization strategies include:

- Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) .

- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance solid-state stability .

- HPLC-MS Monitoring : Track degradation products (e.g., pyridine-3-carboxylic acid) over time .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in further derivatization?

- Methodological Answer :

- Steric Effects : Bulky groups at the 1-methyl position hinder nucleophilic attacks on the carbonyl, reducing side reactions .

- Electronic Effects : Electron-withdrawing substituents (e.g., -NO₂) increase electrophilicity of the pyridinone ring, facilitating nucleophilic additions .

- DFT Studies : HOMO-LUMO gaps calculated via Gaussian 09W predict sites for electrophilic/nucleophilic reactivity .

Q. What mechanistic insights explain contradictory bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from:

- Solubility Differences : Use DMSO vs. aqueous buffers alters cell permeability .

- Metabolic Stability : Hepatic microsome assays (e.g., rat liver S9 fractions) quantify oxidative degradation rates .

- Target Selectivity : SPR or ITC assays validate binding specificity to enzymes like COX-2 vs. off-targets .

Methodological Resources

- Synthetic Protocols : Refinement via Design of Experiments (DoE) reduces trial-and-error approaches .

- Computational Tools : ICReDD’s reaction path search methods combine quantum calculations and experimental feedback .

- Bioactivity Validation : Standardized assays (CLSI guidelines) ensure reproducibility in antimicrobial studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.